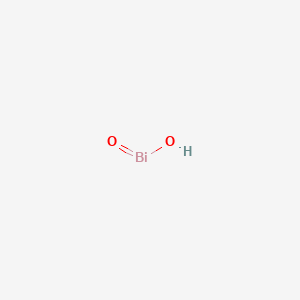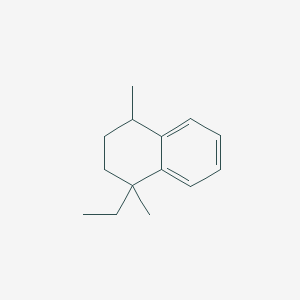
4-ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an ethyl group and two methyl groups attached to a dihydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of halogenated naphthalenes.
Aplicaciones Científicas De Investigación
4-Ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its potential anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparación Con Compuestos Similares
- 1,4-Dimethyl-2,3-dihydro-1H-naphthalene
- 4-Ethyl-1,2,3,4-tetrahydro-1,4-dimethyl-naphthalene
- 1-Ethyl-2,3-dihydro-1-methyl-naphthalene
Uniqueness: 4-Ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
22824-29-9 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
4-ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-4-14(3)10-9-11(2)12-7-5-6-8-13(12)14/h5-8,11H,4,9-10H2,1-3H3 |
Clave InChI |
DQPSSYYYXPGNBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(C2=CC=CC=C21)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


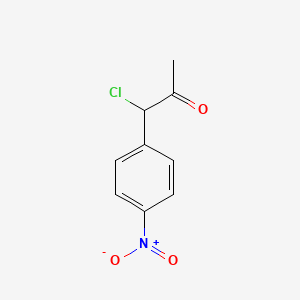



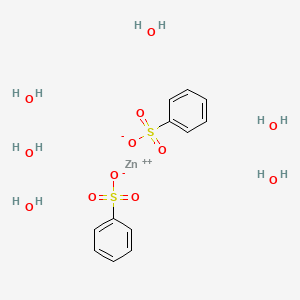
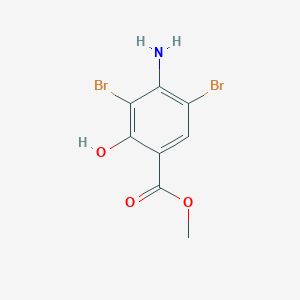

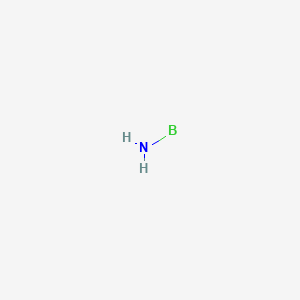
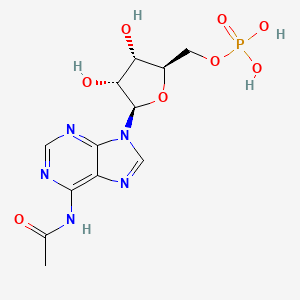
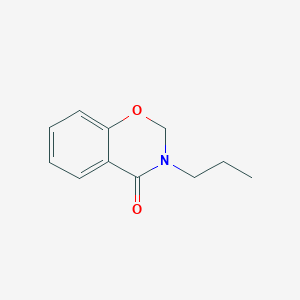
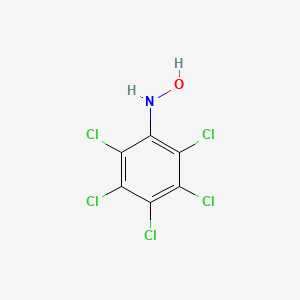
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
